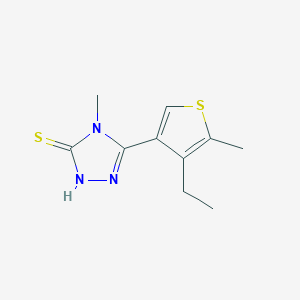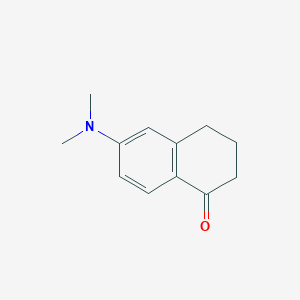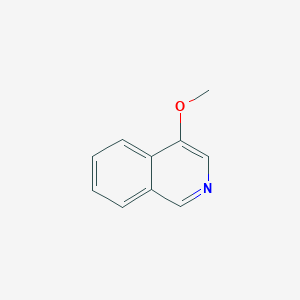
5-Cyclohexyl-1,3,4-oxadiazol-2-thiol
Übersicht
Beschreibung
5-cyclohexyl-1,3,4-oxadiazole-2(3H)-thione is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . It is known for its unique structure, which includes a cyclohexyl group attached to an oxadiazole ring with a thione group at the 2-position. This compound is primarily used in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
5-Cyclohexyl-1,3,4-oxadiazol-2(3H)-thion hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Cyclohexyl-1,3,4-oxadiazol-2(3H)-thion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Thiongruppe ist besonders reaktiv, wodurch die Verbindung kovalente Bindungen mit Zielproteinen bilden kann, was zu Veränderungen ihrer Funktion führt .
Wirkmechanismus
Target of Action
The primary targets of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol are various enzymes and proteins that contribute to cell proliferation . This compound has been demonstrated to target enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
5-Cyclohexyl-1,3,4-oxadiazole-2-thiol interacts with its targets, leading to a variety of antiproliferative effects. The compound’s mode of action involves the inhibition of growth factors, enzymes, and kinases . It selectively interacts with nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
The biochemical pathways affected by 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol are those related to cell proliferation. The compound’s interaction with its targets leads to the inhibition of enzymes and proteins involved in these pathways . The downstream effects of this inhibition contribute to the compound’s antiproliferative properties .
Result of Action
The molecular and cellular effects of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol’s action are primarily antiproliferative. By inhibiting key enzymes and proteins, the compound prevents cell proliferation, which is particularly relevant in the context of cancer treatment .
Biochemische Analyse
Biochemical Properties
5-Cyclohexyl-1,3,4-oxadiazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity, interacting with bacterial enzymes and proteins to inhibit their function . The thiol group in 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function . Additionally, the oxadiazole ring can interact with nucleophilic sites in biomolecules, further contributing to its biochemical activity .
Cellular Effects
5-Cyclohexyl-1,3,4-oxadiazole-2-thiol has been observed to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Moreover, 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol involves several key interactions at the molecular level. This compound can bind to enzymes and proteins through its thiol group, forming covalent bonds with cysteine residues . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been reported to result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
5-Cyclohexyl-1,3,4-oxadiazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, it has been reported to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
The transport and distribution of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can exert its effects on cellular metabolism and energy production . The localization of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol can also influence its interactions with other biomolecules, further modulating its biochemical activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Cyclohexyl-1,3,4-oxadiazol-2(3H)-thion beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von Cyclohexylhydrazin mit Schwefelkohlenstoff und einem geeigneten Säurechlorid, um den Oxadiazolring zu bilden . Die Reaktionsbedingungen umfassen häufig:
Temperatur: Moderate bis hohe Temperaturen (z. B. 60-100 °C)
Lösungsmittel: Häufige Lösungsmittel sind Ethanol oder Acetonitril
Katalysatoren: Säurekatalysatoren wie Salzsäure oder Schwefelsäure
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 5-Cyclohexyl-1,3,4-oxadiazol-2(3H)-thion kontinuierliche Flussverfahren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern sind für die großtechnische Produktion von entscheidender Bedeutung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Cyclohexyl-1,3,4-oxadiazol-2(3H)-thion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Thiongruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Oxadiazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Cyclohexylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Substitutionsreagenzien: Alkylhalogenide, Arylhalogenide
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und verschiedene substituierte Derivate der ursprünglichen Verbindung .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Phenyl-1,3,4-oxadiazol-2(3H)-thion
- 5-Methyl-1,3,4-oxadiazol-2(3H)-thion
- 5-Ethyl-1,3,4-oxadiazol-2(3H)-thion
Einzigartigkeit
5-Cyclohexyl-1,3,4-oxadiazol-2(3H)-thion ist durch das Vorhandensein der Cyclohexylgruppe einzigartig, die bestimmte sterische und elektronische Eigenschaften verleiht. Dies macht es von anderen Oxadiazolderivaten unterscheidbar und kann seine Reaktivität und biologische Aktivität beeinflussen .
Eigenschaften
IUPAC Name |
5-cyclohexyl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUSMDUKULCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396654 | |
| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
173589-87-2 | |
| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B1350695.png)



![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1350716.png)


![N-[3-hydrazinyl-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1350735.png)

![2-[5-(4-Methoxybenzoyl)-2-thienyl]-3-phenylacrylonitrile](/img/structure/B1350742.png)
